GSK-2401502
Description
GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine and immunotherapy candidate developed by Lipotek in collaboration with GlaxoSmithKline (GSK). It targets malignant melanoma, a rare and aggressive form of skin cancer. The compound functions as an immunostimulant, activating the immune system to recognize and destroy tumor cells .
Properties
Molecular Formula |
C23H27N3O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Development Milestones:
- Phase I Trials: Initiated in Australia (NCT01052142) in 2012, with the last reported update in 2017. No further development has been reported since .
Comparison with Similar Compounds
To contextualize GSK-2401502’s profile, we compare it with structurally and functionally related compounds.
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound (Lipovaxin-MM) | CAS 1046861-20-4 (Boronic Acid Derivative) | CAS 1022150-11-3 (Heterocyclic Compound) |
|---|---|---|---|
| Molecular Formula | Not explicitly provided | C₆H₅BBrClO₂ | C₂₇H₃₀N₆O₃ |
| Molecular Weight | – | 235.27 g/mol | 486.57 g/mol |
| LogP (Partition Coeff.) | – | 2.15 (XLOGP3) | Not provided |
| Solubility | – | 0.24 mg/mL (ESOL) | Not provided |
| Bioavailability Score | – | 0.55 | Not provided |
| Development Phase | Phase I (discontinued) | Preclinical | Preclinical |
Key Observations:
Structural Analogues: CAS 1046861-20-4: A boronic acid derivative with moderate lipophilicity (LogP 2.15) and low solubility (0.24 mg/mL). Its bioavailability score (0.55) suggests suboptimal pharmacokinetics, which may limit therapeutic utility . Its structural complexity may pose challenges in synthesis and scalability .
Functional Comparators: Mechanistic Context: this compound’s immunostimulant mechanism aligns with other cancer vaccines (e.g., sipuleucel-T) but differs from checkpoint inhibitors (e.g., pembrolizumab). However, its discontinuation after Phase I contrasts with approved immunotherapies that advanced due to stronger efficacy signals .
Critical Analysis of Research Findings
Strengths of this compound:
- Novel Mechanism: Leverages liposomal delivery to enhance antigen presentation, a strategy distinct from peptide-based vaccines .
Limitations and Challenges:
- Developmental Halt : Lack of post-Phase I data implies insufficient efficacy or funding, a common barrier for orphan drug candidates .
Table 2: Developmental Comparison with Melanoma Therapies
| Compound | Mechanism | Development Phase | Orphan Status |
|---|---|---|---|
| This compound | Immunostimulant | Phase I (halted) | Yes |
| Pembrolizumab (Keytruda) | PD-1 Inhibitor | Approved (2014) | Yes |
| Cobimetinib (Cotellic) | MEK Inhibitor | Approved (2015) | Yes |
| CAS 1046861-20-4 | Boronic Acid Analog | Preclinical | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
